molecular formula C5H11NO B7871272 2-Methylbutanal oxime CAS No. 53061-04-4

2-Methylbutanal oxime

Cat. No.: B7871272
CAS No.: 53061-04-4
M. Wt: 101.15 g/mol
InChI Key: SEWWFHKIKWFJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutanal oxime is an aldoxime derived from 2-methylbutanal. It is a small organic compound with the molecular formula C5H11NO. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group with the general structure R1R2C=NOH. The oxime group is known for its ability to form stable complexes with various metal ions and its utility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutanal oxime can be synthesized through the reaction of 2-methylbutanal with hydroxylamine. The reaction typically occurs under mild acidic or neutral conditions. The general reaction is as follows:

2-Methylbutanal+Hydroxylamine2-Methylbutanal oxime+Water\text{2-Methylbutanal} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} 2-Methylbutanal+Hydroxylamine→2-Methylbutanal oxime+Water

The reaction is usually carried out in an aqueous or alcoholic medium, and the product can be isolated by simple extraction and purification techniques .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanal oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted oximes and related compounds

Scientific Research Applications

2-Methylbutanal oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Oximes, in general, are known for their role as antidotes for organophosphate poisoning. This compound may have similar applications.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 2-methylbutanal oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thereby restoring normal enzyme function .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanal: The parent aldehyde from which 2-methylbutanal oxime is derived.

    Other Aldoximes: Compounds such as acetaldoxime and benzaldoxime share similar structural features and reactivity.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-methylbutylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWWFHKIKWFJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315034
Record name 2-Methylbutanal oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53061-04-4
Record name 2-Methylbutanal oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53061-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutanal oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutanal oxime
Reactant of Route 2
2-Methylbutanal oxime
Reactant of Route 3
Reactant of Route 3
2-Methylbutanal oxime
Reactant of Route 4
2-Methylbutanal oxime
Reactant of Route 5
2-Methylbutanal oxime
Reactant of Route 6
2-Methylbutanal oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.